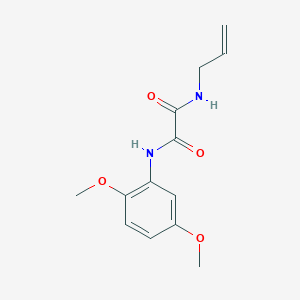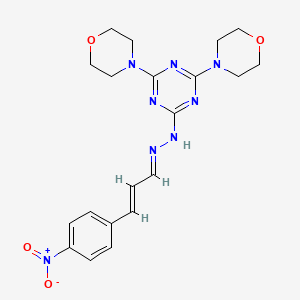
N-allyl-N'-(2,5-dimethoxyphenyl)ethanediamide
Descripción general
Descripción
N-allyl-N'-(2,5-dimethoxyphenyl)ethanediamide, commonly known as ALEPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ALEPH belongs to the class of psychoactive compounds known as phenethylamines and is structurally similar to the psychedelic drug mescaline. ALEPH has been studied extensively for its ability to induce altered states of consciousness and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ALEPH is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. Activation of this receptor by ALEPH is believed to lead to altered states of consciousness, including visual and auditory hallucinations.
Biochemical and Physiological Effects:
Studies have shown that ALEPH has a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. ALEPH has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in regulating mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ALEPH in scientific research is its ability to induce altered states of consciousness, which can provide insights into the workings of the brain and the nature of consciousness. However, one limitation of using ALEPH is its potential for abuse and the need for strict controls on its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on ALEPH, including its potential therapeutic applications for the treatment of mental health disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of ALEPH and its effects on the brain and body. Finally, research is needed to develop safer and more effective methods for synthesizing ALEPH and other psychoactive compounds for use in scientific research.
Aplicaciones Científicas De Investigación
ALEPH has been studied for its potential applications in scientific research, including its ability to induce altered states of consciousness and its potential therapeutic effects. Studies have shown that ALEPH has a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychoactive effects.
Propiedades
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-7-14-12(16)13(17)15-10-8-9(18-2)5-6-11(10)19-3/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQLDZDGFXKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-dimethylphenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3859361.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate](/img/structure/B3859363.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3859367.png)
![3-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859371.png)

![1-(2-phenylethyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3859394.png)


![N'-[1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3859405.png)
![N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3859424.png)
![N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3859430.png)

